molecular formula C20H20N2O2S B13793570 Benzenesulfonamide, N-(4-aminophenyl)-4-methyl-N-(phenylmethyl)- CAS No. 68957-37-9

Benzenesulfonamide, N-(4-aminophenyl)-4-methyl-N-(phenylmethyl)-

Cat. No.: B13793570
CAS No.: 68957-37-9
M. Wt: 352.5 g/mol
InChI Key: KICSZWPFAXOJMY-UHFFFAOYSA-N
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Description

4’-Amino-N-benzyltoluene-4-sulphonanilide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzyl group attached to the nitrogen atom of the sulfonamide moiety, along with an amino group at the para position of the toluene ring. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Amino-N-benzyltoluene-4-sulphonanilide typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrotoluene.

    Reduction of Nitro Group: The nitro group in nitrotoluene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to form the sulfonamide.

    Benzylation: Finally, the sulfonamide is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 4’-Amino-N-benzyltoluene-4-sulphonanilide follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Amino-N-benzyltoluene-4-sulphonanilide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

4’-Amino-N-benzyltoluene-4-sulphonanilide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties and interactions with biological macromolecules.

    Medicine: Investigated for its potential use as a drug candidate, particularly in the treatment of bacterial infections.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Amino-N-benzyltoluene-4-sulphonanilide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death. The benzyl group enhances the compound’s ability to penetrate bacterial cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with a similar mechanism of action but lacking the benzyl group.

    Sulfamethoxazole: A sulfonamide with a methoxy group, commonly used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: A sulfonamide with a pyrimidine ring, used in the treatment of bacterial infections.

Uniqueness

4’-Amino-N-benzyltoluene-4-sulphonanilide is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to penetrate cell membranes. This structural feature distinguishes it from other sulfonamides and contributes to its potential as a more effective antimicrobial agent.

Properties

CAS No.

68957-37-9

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

N-(4-aminophenyl)-N-benzyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H20N2O2S/c1-16-7-13-20(14-8-16)25(23,24)22(15-17-5-3-2-4-6-17)19-11-9-18(21)10-12-19/h2-14H,15,21H2,1H3

InChI Key

KICSZWPFAXOJMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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